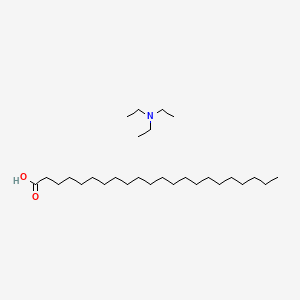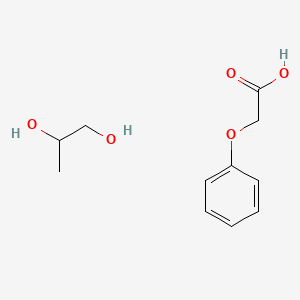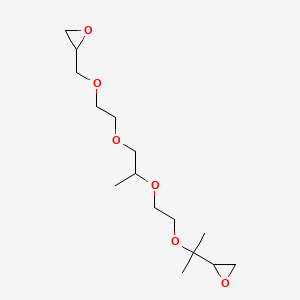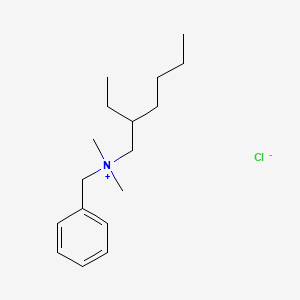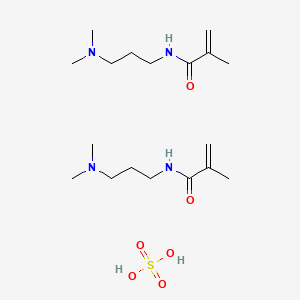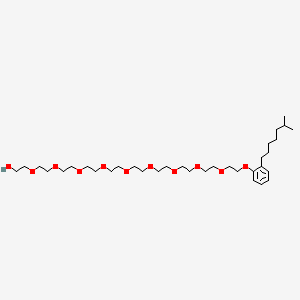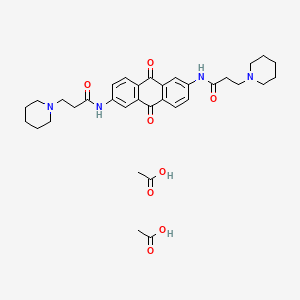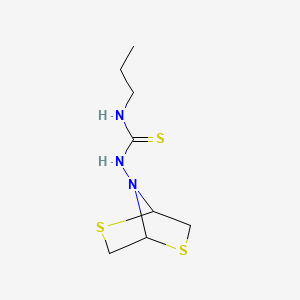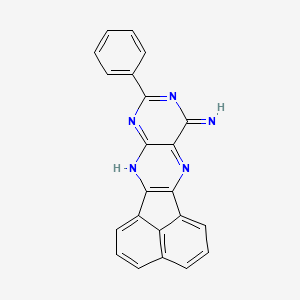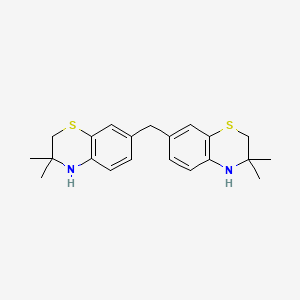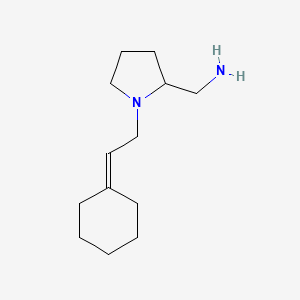
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine is an organic compound with the molecular formula C13H24N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexylideneethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine typically involves the reaction of pyrrolidine derivatives with cyclohexylideneethyl halides under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated analogs
Substitution: N-substituted derivatives
Applications De Recherche Scientifique
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Cyclohexylethyl)pyrrolidine-2-methylamine
- 1-(2-Cyclohexylideneethyl)pyrrolidine-2-ethylamine
- 1-(2-Cyclohexylideneethyl)pyrrolidine-2-amine
Uniqueness
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
94231-74-0 |
|---|---|
Formule moléculaire |
C13H24N2 |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
[1-(2-cyclohexylideneethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H24N2/c14-11-13-7-4-9-15(13)10-8-12-5-2-1-3-6-12/h8,13H,1-7,9-11,14H2 |
Clé InChI |
QFVOZAOPJOBVIT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CCN2CCCC2CN)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


